2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
Description
The compound 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1105193-97-2) is a fluorinated dihydroisoquinolinone derivative with the molecular formula C₁₆H₁₄F₂NO₂ and a molecular weight of 304.29 g/mol (corrected from , which lists a non-fluorinated analog’s weight). It belongs to the heterocyclic building block family and is primarily utilized in medicinal chemistry research for structure-activity relationship (SAR) studies. The compound features two distinct fluorinated benzyl groups: a 2-fluorobenzyl substituent at position 2 and a 4-fluorobenzyloxy group at position 4. These substituents enhance lipophilicity and metabolic stability, making the compound a candidate for optimizing pharmacokinetic properties in drug discovery .
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO2/c24-18-10-8-16(9-11-18)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-17-4-1-2-6-21(17)25/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNDYQONITRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction enables the simultaneous formation of multiple bonds in a single step, making it ideal for constructing complex heterocycles. Adapted from, the general procedure involves:
- Reactants :
- Oxo-component : A ketone or aldehyde (e.g., 2-fluorobenzaldehyde).
- Amine : 2,2-Dimethoxyethylamine.
- Carboxylic acid : Aromatic or aliphatic acids.
- Isocyanide : Functionalized isocyanides (e.g., tert-butyl isocyanide).
Reaction in methanol at room temperature for 18 hours yields a peptoid-like Ugi adduct, which undergoes acid-mediated cyclization.
Cyclization to Form the Dihydroisoquinolinone Core
The Ugi adduct is treated with methanesulfonic acid in acetonitrile, inducing cyclization via elimination of methanol and water. This step forms the 3,4-dihydroisoquinolin-1(2H)-one scaffold with a 2-fluorobenzyl group at C2.
Functionalization at C5
The intermediate 5-hydroxy derivative (2-(2-fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one) is alkylated with 4-fluorobenzyl bromide under basic conditions (K₂CO₃ in DMF). The reaction proceeds via nucleophilic aromatic substitution, yielding the target compound.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Temperature | 80°C (reflux) |
| Time | 12–18 hours |
| Yield | 65–72% |
Synthesis via Castagnoli–Cushman Reaction
Cyclocondensation Strategy
The Castagnoli–Cushman reaction, as described in, facilitates the synthesis of dihydroisoquinolinones through the reaction of homophthalic anhydride with amines. For the target compound:
- Amine component : 2-Fluorobenzylamine.
- Anhydride : Homophthalic anhydride.
Cyclocondensation in refluxing acetic acid produces 2-(2-fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.
Alkylation of the C5 Hydroxy Group
The 5-hydroxy intermediate is alkylated with 4-fluorobenzyl chloride using NaH as a base in tetrahydrofuran (THF). This method avoids the need for polar aprotic solvents like DMF, simplifying purification.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium hydride (NaH) |
| Temperature | 0°C → room temperature |
| Time | 6–8 hours |
| Yield | 68–75% |
Post-Functionalization via Mitsunobu Reaction
Alternative Alkylation Approach
The Mitsunobu reaction offers a mild alternative for introducing the 4-fluorobenzyloxy group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the 5-hydroxy intermediate reacts with 4-fluorobenzyl alcohol in THF. This method achieves higher regioselectivity and avoids harsh bases.
Key Advantages :
- Higher functional group tolerance.
- Reduced side reactions compared to traditional alkylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) :
- δ 7.25–7.15 (m, 2H, aromatic H from 2-fluorobenzyl).
- δ 6.95–6.85 (m, 2H, aromatic H from 4-fluorobenzyloxy).
- δ 5.05 (s, 2H, OCH₂C₆H₄F).
- δ 4.30 (s, 2H, NCH₂C₆H₄F).
¹³C NMR :
- 162.1 ppm (C=O).
- 159.8 ppm (d, J = 245 Hz, C-F).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₃H₁₈F₂NO₂ : 394.1356.
- Observed : 394.1352 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Ugi-Alkylation | 65–72 | 95–98 | One-pot cyclization | Requires acidic conditions |
| Castagnoli–Cushman | 68–75 | 97–99 | High regioselectivity | Long reaction times |
| Mitsunobu | 70–78 | 98–99 | Mild conditions | Costly reagents |
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.
Comparaison Avec Des Composés Similaires
To contextualize the unique properties of the target compound, a comparative analysis with structurally related dihydroisoquinolinone derivatives is provided below.
Structural and Physicochemical Comparisons
Table 1: Key Properties of Selected Dihydroisoquinolinone Derivatives
| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Applications |
|---|---|---|---|---|---|
| Target Compound (1105193-97-2) | 2-fluorobenzyl, 4-fluorobenzyloxy | C₁₆H₁₄F₂NO₂ | 304.29 | 95% | SAR studies, drug discovery |
| 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (230301-83-4) | 5-fluoro | C₉H₈FNO | 165.16 | ≥95% | Biological activity research |
| 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one (N/A) | 2-hydroxyphenyl | C₁₅H₁₃NO₂ | 239.27 | N/A | Antitumor, antimicrobial agents |
| 2-(4-Bromobenzyl)-5-(pyrrolidinylethoxy) analog (850904-18-6) | 4-bromophenylmethyl, pyrrolidinylethoxy | C₂₂H₂₃BrN₂O₃ | 443.34 | N/A | Not specified |
| 5-((2-Chlorobenzyl)oxy)-2-(3-methylbenzyl) analog (850907-31-2) | 3-methylbenzyl, 2-chlorobenzyloxy | C₂₄H₂₁ClNO₂ | 406.89 | N/A | Not specified |
Key Observations:
Fluorination Impact: The target compound’s dual fluorination (positions 2 and 4) increases its molecular weight and lipophilicity compared to non-fluorinated analogs like the hydroxyphenyl derivative (). Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets .
Hydroxy vs. Alkoxy Groups : The hydroxyphenyl derivative () exhibits hydrogen-bonding capacity, contrasting with the target’s alkoxy groups, which prioritize lipophilicity over polarity .
Activité Biologique
The compound 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of isoquinoline that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H20F2N2O2
- Molecular Weight : 384.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Enzyme Inhibition : Many isoquinoline derivatives act as inhibitors of key enzymes involved in neurodegenerative diseases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in conditions like Alzheimer's disease .
- Antioxidant Activity : Compounds similar to the one have shown potential in reducing oxidative stress by modulating the Nrf2 pathway, which is crucial for cellular defense against oxidative damage .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, which are often implicated in chronic diseases .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various biological targets:
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from Aβ-induced toxicity, which is a hallmark of Alzheimer's disease. In studies using SH-SY5Y neuroblastoma cells, treatment with the compound improved cell viability significantly compared to untreated controls .
- Enzyme Inhibition : The compound's ability to inhibit BChE was assessed through enzyme assays. Results indicated a promising IC50 value (concentration required to inhibit 50% of enzyme activity), suggesting its potential as a therapeutic agent for cognitive disorders .
Case Studies
- Alzheimer's Disease Model : In a study involving SH-SY5Y cells exposed to Aβ1–42 peptides, treatment with the compound resulted in increased cell survival rates from 63% (control) to over 90% at optimal concentrations. This suggests strong neuroprotective capabilities against amyloid toxicity .
- Oxidative Stress Reduction : Another study highlighted the compound’s role in reducing reactive oxygen species (ROS) levels in stressed retinal pigment epithelial cells, indicating its potential application in age-related macular degeneration therapies .
Table 1: Biological Activity Summary
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–110°C (substitution) |
| Catalyst | Pd(PPh₃)₄ (for coupling) |
| Solvent | DMF or THF (anhydrous) |
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across experimental models?
Methodological Answer:
Contradictions often arise from differences in assay conditions, cellular models, or pharmacokinetic variables. To address this:
- Standardize Assays : Use isogenic cell lines (e.g., HEK293 with uniform receptor expression) to minimize variability .
- Control Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to identify species-specific metabolism .
- Validate Target Engagement : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (Kd) under physiological pH and ionic strength .
Q. Example Workflow :
Replicate conflicting studies using identical compound batches.
Perform dose-response curves in parallel assays (e.g., enzymatic vs. cell-based).
Analyze metabolites via LC-MS to rule out degradation artifacts .
Basic Question: What analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorobenzyl group positions (δ ~ -110 to -120 ppm for aromatic F) .
- HPLC-PDA : Achieve >95% purity using C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~424.15 m/z) to verify molecular formula .
Q. Validation Protocol :
Compare retention times with authentic standards.
Perform spiking experiments in HPLC to confirm peak identity.
Advanced Question: How can computational modeling predict interactions with biological targets, and what experimental validation is required?
Methodological Answer:
- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs) or kinases. Focus on fluorobenzyl groups' hydrophobic interactions and hydrogen-bonding with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Experimental Validation :
Advanced Question: What factors influence compound stability under varying storage conditions, and how can degradation pathways be characterized?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Degradation Pathways :
- Hydrolysis : LC-MS/MS identifies ester cleavage products (e.g., free fluorobenzyl alcohols).
- Oxidation : Monitor for N-oxide formation using H₂O₂ in acidic conditions .
Q. Stabilization Strategies :
| Condition | Mitigation Approach |
|---|---|
| Light | Store in amber vials under N₂ atmosphere |
| Humidity | Use desiccants (silica gel) in sealed containers |
Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents on the dihydroisoquinolinone ring (e.g., Cl, OCH₃) to assess electronic effects .
- Fluorine Scanning : Replace fluorobenzyl groups with H, Cl, or CF₃ to evaluate hydrophobic/halo bonding contributions .
- Pharmacophore Mapping : Use MOE or Phase to identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) .
Q. Data Analysis :
- Plot IC₅₀ values against computed descriptors (cLogP, polar surface area).
- Apply multivariate regression to identify key SAR drivers .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
